Molecular structure and stereochemistry of Pericyclivine
Molecular structure and stereochemistry of Pericyclivine
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Pericyclivine
Authored by a Senior Application Scientist
Foreword: The study of natural products remains a cornerstone of drug discovery and chemical biology. Among the vast tapestry of molecular architectures, the indole alkaloids represent a particularly rich and challenging field. This guide provides a detailed exploration of Pericyclivine, a monoterpenoid indole alkaloid of the sarpagan and akuammiline family.[1][2] We will dissect its complex molecular framework, elucidate its intricate stereochemistry, and detail the analytical methodologies essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this important natural product.
Introduction to Pericyclivine: A Structurally Complex Indole Alkaloid
Pericyclivine is a naturally occurring bioactive compound isolated from various plant species, most notably from the genera Catharanthus, Tabernaemontana, and Vinca.[3][4][5][6] As a member of the akuammiline alkaloid family, it is characterized by a highly rigid and compact cage-like structure, which presents significant challenges for both structural elucidation and chemical synthesis.[7][8] The biological significance of Pericyclivine is underscored by its observed cytotoxic activities, particularly against P-388 leukemia cell cultures, making it and its analogs subjects of interest in oncological research.[5]
This guide moves beyond a simple description, offering insights into the causality behind the analytical choices made to definitively establish its structure and absolute configuration.
The Molecular Architecture of Pericyclivine
The foundational structure of Pericyclivine is a pentacyclic indole alkaloid. Its systematic IUPAC name is methyl (1S,12S,13S,14S,15E)-15-ethylidene-7-hydroxy-3-aza-17-azoniapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4(9),5,7,16-pentaene-13-carboxylate.[9] However, for practical discussion, we refer to its common name.
The core scaffold consists of an indole nucleus fused into a complex, bridged ring system. Key functional groups that dictate its chemical personality include the indole N-H, a methyl ester (carbomethoxy) group, and an ethylidene side chain.
Caption: 2D representation of the core molecular structure of Pericyclivine.
Table 1: Chemical Properties of Pericyclivine
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂N₂O₂ | [10][11] |
| Molecular Weight | 322.41 g/mol | [10] |
| CAS Number | 975-77-9 | [9][11] |
| Appearance | Powder | [10] |
| Canonical SMILES | C/C=C\1/CN2[C@H]3C[C@@H]1C(=O)OC | [10] |
The Stereochemical Puzzle: Absolute Configuration
The biological activity of chiral molecules is intrinsically linked to their three-dimensional arrangement of atoms, known as absolute configuration.[12] For complex structures like Pericyclivine, with multiple stereocenters, determining this configuration is a non-trivial but critical task. The absolute configuration is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each chiral center as either R (rectus) or S (sinister).[13][14]
Pericyclivine possesses a defined and complex stereochemistry. A crucial stereochemical feature is at the C16 position, which adopts the S configuration, consistent with other akuammidine-type alkaloids.[1] This specific arrangement is vital, as its diastereomer with a 16R configuration (polyneuridine aldehyde type) also exists in nature, and the biosynthetic pathways differentiating them are a subject of significant research.[1] The full stereochemical descriptor for (+)-Pericyclivine reveals multiple defined centers, highlighting its chiral complexity.[10][9]
The connection between C7 and C16 is a signature of the akuammiline alkaloids, forcing the molecule into a rigid, cage-like conformation.[2] This structural rigidity is a major factor in both its biological activity and the challenges associated with its synthesis.
Caption: Key stereocenters in the rigid caged structure of Pericyclivine.
Experimental Protocols for Structural & Stereochemical Determination
The elucidation of a molecule like Pericyclivine is not accomplished by a single technique but by the convergence of evidence from multiple analytical platforms. Here, we detail the core experimental workflows and the rationale behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the constitution of organic molecules in solution.[15] For complex alkaloids, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential to piece together the carbon skeleton and proton connectivity. For stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount, as it measures through-space interactions between protons that are close to each other, irrespective of their bonding connectivity.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 1-5 mg of purified Pericyclivine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify characteristic signals.[16]
-
Acquire a series of two-dimensional spectra:
-
¹H-¹H COSY: To establish proton-proton spin-spin coupling networks (i.e., which protons are on adjacent carbons).
-
¹³C HSQC/HMBC: To correlate protons with their directly attached carbons (HSQC) and with carbons 2-3 bonds away (HMBC), allowing for the construction of the full carbon framework.
-
¹H-¹H NOESY: To determine the spatial proximity of protons. This is the key experiment for stereochemical assignment.
-
-
-
Data Interpretation - The Stereochemical Proof:
-
A critical piece of evidence for Pericyclivine's stereochemistry comes from the ¹H NMR spectrum. The carbomethoxy group's protons (the -OCH₃) exhibit an unusually up-field chemical shift (around δ 3.02 ppm).[1]
-
Causality: This up-field shift is caused by the anisotropic shielding effect of the indole ring. For this shielding to occur, the methyl ester group must be positioned directly over the face of the indole system. This spatial arrangement is only possible with the 16S stereochemistry.
-
NOESY data provides definitive confirmation by showing correlations between protons that can only be close in space in the proposed 3D structure.
-
Caption: Workflow for NMR-based structure and stereochemistry elucidation.
Single-Crystal X-Ray Crystallography
Expertise & Rationale: While NMR provides powerful evidence for structure in solution, X-ray crystallography provides an unambiguous, definitive picture of the molecular structure in the solid state.[17][18] It is considered the "gold standard" for determining absolute configuration.[12] The technique relies on obtaining a high-quality single crystal, which can often be the most challenging step of the entire process.
Protocol: Crystal Growth and X-Ray Diffraction
-
Crystal Growth (Self-Validating System): The goal is to create a highly ordered, repeating lattice. The quality of the crystal directly validates the resulting data.
-
Purity is paramount: The Pericyclivine sample must be of the highest possible purity (>99%).
-
Solvent Selection: Choose a solvent or solvent system in which Pericyclivine is moderately soluble.
-
Method - Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol/ethyl acetate mixture) in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks in a vibration-free environment.[19] As the solution becomes supersaturated, crystals will begin to form.
-
Method - Vapor Diffusion: Place a concentrated solution of Pericyclivine in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which Pericyclivine is poorly soluble. The anti-solvent vapor will slowly diffuse into the sample solution, reducing the solubility and inducing crystallization.[19]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibration.
-
The crystal is irradiated with a focused beam of X-rays.
-
The crystal diffracts the X-rays onto a detector, creating a pattern of reflections. The crystal is rotated to collect a complete dataset of reflections.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is mathematically processed (using Fourier transforms) to generate an electron density map of the molecule.
-
Atoms are fitted into the electron density map, and the structure is refined to yield precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry.
-
Caption: Generalized workflow for X-Ray crystallography analysis.
Corroboration Through Total Synthesis
The ultimate confirmation of a proposed structure is its de novo chemical synthesis. The enantioselective total synthesis of (+)-Pericyclivine has been successfully accomplished.[20] This achievement not only provides the final, irrefutable proof of its structure and absolute configuration but also opens avenues for the creation of synthetic analogs for further biological evaluation. The synthetic route must correctly install all stereocenters, and if the synthetic product's spectroscopic data (NMR, etc.) and optical rotation match those of the natural product, the assigned structure is considered proven.
Conclusion
The molecular structure of Pericyclivine is a testament to the chemical complexity found in nature. Its pentacyclic, caged architecture and defined stereochemistry, particularly at the C16 position, are key determinants of its biological activity. The elucidation of this structure requires a synergistic application of advanced analytical techniques. NMR spectroscopy, especially the NOESY experiment, provides critical insights into the 3D arrangement in solution, while single-crystal X-ray crystallography offers the definitive, unambiguous determination of its absolute configuration in the solid state. This guide has outlined not only the structural features of Pericyclivine but also the robust, self-validating experimental logic required to characterize such a complex natural product with the highest degree of scientific integrity.
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